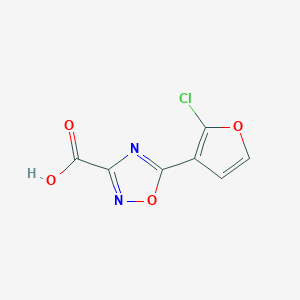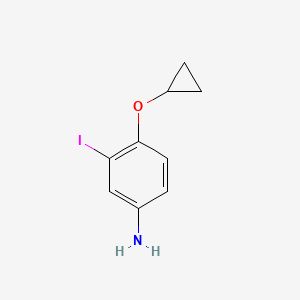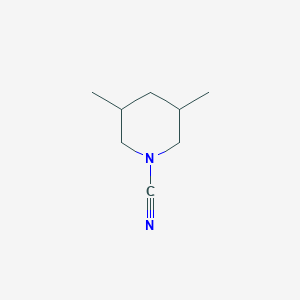
3,5-Dimethylpiperidine-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylpiperidine-1-carbonitrile is a chemical compound with the molecular formula C8H14N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features two methyl groups at the 3 and 5 positions, as well as a nitrile group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Dimethylpiperidine-1-carbonitrile can be synthesized through the hydrogenation of 3,5-dimethylpyridine. This process typically involves the use of a ruthenium on carbon (Ru/C) catalyst in a trickle bed reactor. The reaction conditions include a temperature of around 300°C and the presence of hydrogen gas .
Industrial Production Methods: In industrial settings, the continuous hydrogenation of 3,5-dimethylpyridine to produce this compound is achieved using a trickle bed reactor. This method is preferred due to its efficiency and the ability to control reaction parameters such as temperature and pressure .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethylpiperidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3,5-Dimethylpiperidine-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylpiperidine-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the piperidine ring can interact with various enzymes and receptors. These interactions can influence biological pathways and result in specific pharmacological effects .
Comparación Con Compuestos Similares
2,6-Dimethylpiperidine: Another derivative of piperidine with methyl groups at the 2 and 6 positions.
Piperidine: The parent compound without any substituents.
Comparison: 3,5-Dimethylpiperidine-1-carbonitrile is unique due to the presence of both methyl groups and a nitrile group, which confer distinct chemical properties and reactivity. Compared to 2,6-dimethylpiperidine, the 3,5-dimethyl derivative has different steric and electronic effects, influencing its reactivity and applications .
Propiedades
Fórmula molecular |
C8H14N2 |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
3,5-dimethylpiperidine-1-carbonitrile |
InChI |
InChI=1S/C8H14N2/c1-7-3-8(2)5-10(4-7)6-9/h7-8H,3-5H2,1-2H3 |
Clave InChI |
YKEIKOPKKLMDGP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


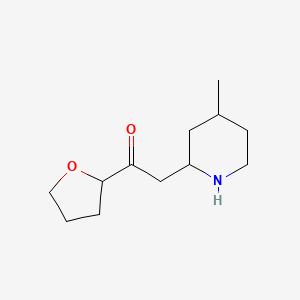
![5,7-Diethyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309400.png)
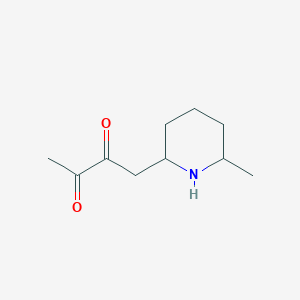
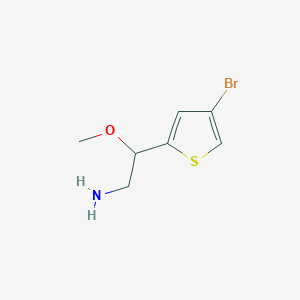
![4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13309417.png)
![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13309418.png)
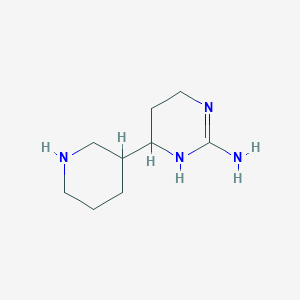
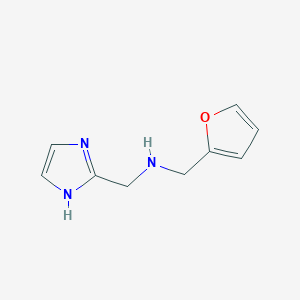
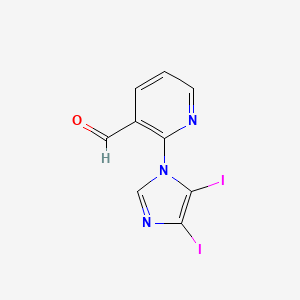
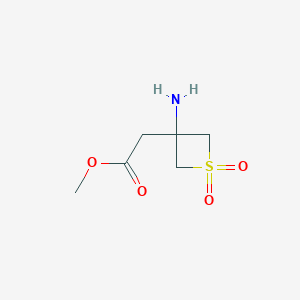

![2-[(Butylamino)methyl]-4-methoxyphenol](/img/structure/B13309454.png)
